molecular formula C26H24ClFN2O2 B2957364 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-10-6

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2957364
CAS RN: 533879-10-6
M. Wt: 450.94
InChI Key: RGSLONRVNHNASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C26H24ClFN2O2 and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Benzodiazepines, including derivatives similar to the compound , are synthesized through various chemical reactions, demonstrating the versatility and adaptability of this class of compounds in chemical synthesis. Cohen et al. (1998) detailed the synthesis of substituted dibenzodiazepinones, showcasing the methodological advancements in constructing such complex molecules, which can be foundational for further modifications and applications in drug development and materials science (Cohen et al., 1998).

Antimicrobial Activity

Some benzothiazepine derivatives have been synthesized and screened for antimicrobial activity against various bacterial strains and fungi, indicating potential applications in developing new antimicrobial agents. For example, compounds synthesized by Pant (2020) showed activity against Staphylococcus aureus and Candida albicans, suggesting that benzodiazepine derivatives could contribute to new therapies against resistant strains (Pant, 2020).

Solid-Phase Synthesis

The solid-phase synthesis approach to benzodiazepines, as described by Lee et al. (1999), underscores the potential for high-throughput synthesis of such compounds, which is crucial for drug discovery and material science applications. This method enables the efficient synthesis of diverse libraries of compounds for screening in various biological assays (Lee et al., 1999).

Antitumor Activity

Research on fluorinated benzothiazoles by Hutchinson et al. (2001) demonstrated potent cytotoxic activities in vitro against certain cancer cell lines, indicating the potential of benzodiazepine derivatives in cancer therapy. The study highlights the structure-activity relationship crucial for designing effective antitumor agents (Hutchinson et al., 2001).

Material Science Applications

The synthesis and characterization of polyamides based on derivatives of tert-butylcatechol, as explored by Hsiao et al. (2000), provide insights into the applications of benzodiazepine derivatives beyond pharmacology, including their potential in creating new materials with specific properties (Hsiao et al., 2000).

properties

IUPAC Name

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN2O2/c1-26(2,3)18-8-4-17(5-9-18)25(32)30-15-23(31)29-22-13-10-19(27)14-21(22)24(30)16-6-11-20(28)12-7-16/h4-14,24H,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSLONRVNHNASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylbenzoyl)-7-chloro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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